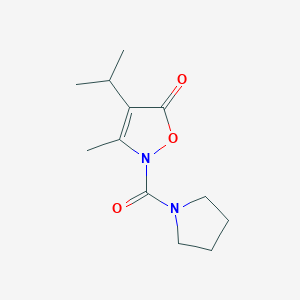![molecular formula C9H15NO3S B12882969 2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one CAS No. 89342-98-3](/img/structure/B12882969.png)
2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a hydroxyethylthio group and a dimethyloxazol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one typically involves the reaction of 2-chloroethanol with sodium sulfide to form thiodiglycol, which is then reacted with 4,4-dimethyloxazol-5(4H)-one under specific conditions. The reaction conditions often include the use of polar organic solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The hydroxyethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethylthio group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one include:
Thiodiglycol: An organosulfur compound with similar hydroxyethylthio groups.
2-Aminothiazoles: Compounds with similar heterocyclic structures and potential biological activities.
Uniqueness
What sets 2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one apart is its unique combination of a hydroxyethylthio group and a dimethyloxazol ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
89342-98-3 |
|---|---|
Molekularformel |
C9H15NO3S |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
2-[2-(2-hydroxyethylsulfanyl)ethyl]-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H15NO3S/c1-9(2)8(12)13-7(10-9)3-5-14-6-4-11/h11H,3-6H2,1-2H3 |
InChI-Schlüssel |
GASDWROYKFZSPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)OC(=N1)CCSCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12882886.png)



![Methyl 4-((1R,2S,3aR,8bR)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B12882925.png)




![4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline](/img/structure/B12882950.png)




